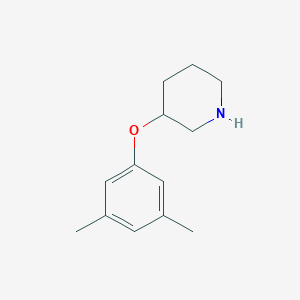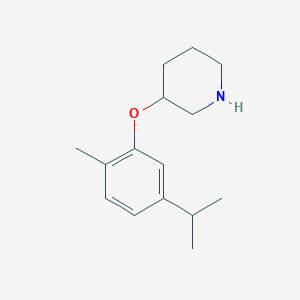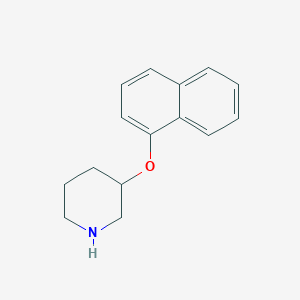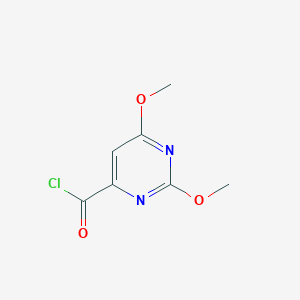
2,6-Dimethoxypyrimidine-4-carbonyl chloride
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2,6-Dimethoxypyrimidine-4-carbonyl chloride, involves various methods. One approach involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . Another method involves the use of organolithium reagents .Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxypyrimidine-4-carbonyl chloride consists of a pyrimidine ring substituted with two methoxy groups at positions 2 and 6 and a carbonyl chloride group at position 4 .科学的研究の応用
Summary of the Application
Pyrimidines, including 2,6-Dimethoxypyrimidine-4-carbonyl chloride, have been found to display a range of pharmacological effects including anti-inflammatory activities .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Pesticide Intermediates
Summary of the Application
2-amino-4,6-dimethoxypyrimidine (ADM), which can be prepared from 2,6-Dimethoxypyrimidine-4-carbonyl chloride, is one of the most important pesticide intermediates .
Methods of Application or Experimental Procedures
ADM is prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .
Results or Outcomes
The best conversion (87.7 %) of ADH and selectivity (40.5 %) toward ADM were achieved under optimized conditions .
3. Antioxidant Activities
Summary of the Application
Pyrimidines, including 2,6-Dimethoxypyrimidine-4-carbonyl chloride, have been found to display a range of pharmacological effects including antioxidant activities .
Methods of Application or Experimental Procedures
The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals and reactive oxygen species, which are known to cause oxidative stress and damage to cellular components .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
4. Synthesis of Environmentally Friendly Pesticides
Summary of the Application
2-amino-4,6-dimethoxypyrimidine (ADM), which can be prepared from 2,6-Dimethoxypyrimidine-4-carbonyl chloride, is used for the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .
Methods of Application or Experimental Procedures
ADM is prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .
Results or Outcomes
The best conversion (87.7 %) of ADH and selectivity (40.5 %) toward ADM were achieved under optimized conditions .
5. Synthesis of Functionalized Pyridines
Summary of the Application
Functionalized pyridines, which are important in various fields including pharmaceuticals and materials science, can be synthesized from pyrimidines .
Methods of Application or Experimental Procedures
The synthesis involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
Results or Outcomes
This method provides an efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines .
6. Antiviral Activities
Summary of the Application
Pyrimidines, including 2,6-Dimethoxypyrimidine-4-carbonyl chloride, have been found to display a range of pharmacological effects including antiviral activities .
Methods of Application or Experimental Procedures
The antiviral effects of pyrimidines are attributed to their ability to inhibit the replication of various viruses .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
Safety And Hazards
特性
IUPAC Name |
2,6-dimethoxypyrimidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(8)11)9-7(10-5)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFCKJLIWRJZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664907 | |
| Record name | 2,6-Dimethoxypyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxypyrimidine-4-carbonyl chloride | |
CAS RN |
52759-24-7 | |
| Record name | 2,6-Dimethoxypyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



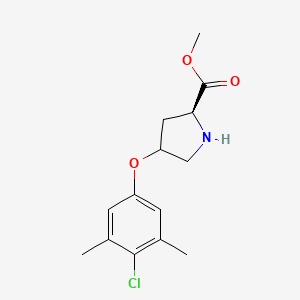
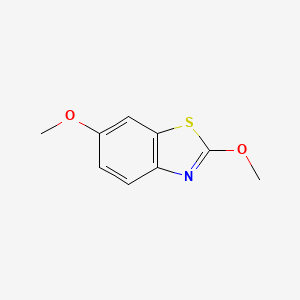
![3-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B1388762.png)
![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)
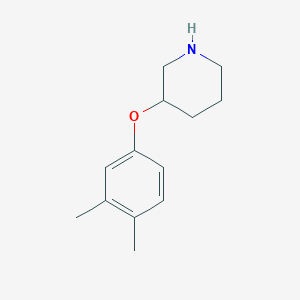
![3-{[4-(Tert-butyl)benzyl]oxy}pyrrolidine](/img/structure/B1388767.png)
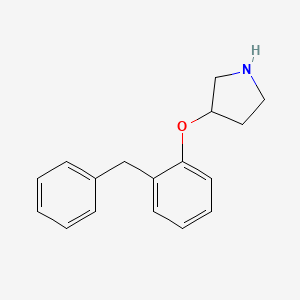
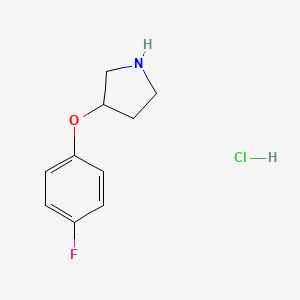
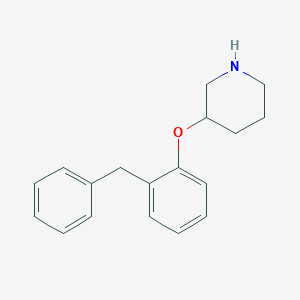
![3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine](/img/structure/B1388773.png)

